Cas no 168009-85-6 (Triptonine B)

Triptonine B 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid,(8R,9R,10R,11S,12R,13R,14R,15S,21S,22S,23R)-10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8,9,10,12,13,14,15,17,18,19,20-dodecahydro-21-hydroxy-8,18,21-trimethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-5H,11H-[1,9]dioxacyclooctadecino[4,3-b]pyridine-14,18-diylester (9CI)
- Triptonine B
- 3-Furancarboxylic acid,(8R,9R,10R,11S,12R,13R,14R,15S,21S,22S,23R)-10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8
- Triptonine B (Tripterygium wilfordii)
- Wilfortrine 26-(3-furoate)
- 18-O-(3-Furoyl)wilfortrine
- 3-Furancarboxylic acid, 10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8,9,10,12,13,14,15,17,18,19,20-dodecahydro-21-hydroxy-8,18,21-trimethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-5H,11H[1,9]dioxacyclooctadecino[4,3-b]pyridine-14,18-diylester, (8R,9R,10R,11S,12R,13R,14R,15S,18R,21S,22S,23R)-
- methyl 2-(tetraacetoxy-dihydroxy-pentamethyl-pentaoxo-[?]yl)acetate
- Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate
-
- インチ: InChI=1S/C46H49NO22/c1-22(48)60-21-45-36(64-25(4)51)32(62-23(2)49)31-34(63-24(3)50)46(45)44(8,57)35(33(37(45)65-26(5)52)66-38(53)27-12-16-58-18-27)67-41(56)42(6,68-39(54)28-13-17-59-19-28)14-11-30-29(10-9-15-47-30)40(55)61-20-43(31,7)69-46/h9-10,12-13,15-19,31-37,57H,11,14,20-21H2,1-8H3/t31?,32-,33+,34-,35+,36-,37+,42-,43+,44+,45-,46+/m1/s1
- InChIKey: RZVUCQZHOKQLFV-JNWPVPBVSA-N
- ほほえんだ: CC(=O)OC[C@@]12[C@@H]([C@@H](C3[C@H]([C@@]42[C@](C)([C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@@](C)(CCC6=C(C=CC=N6)C(=O)OC[C@]3(C)O4)OC(=O)C7=COC=C7)O)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 961.32200
- どういたいしつりょう: 961.32157238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 23
- 重原子数: 69
- 回転可能化学結合数: 17
- 複雑さ: 2110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 316Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、
- PSA: 316.35000
- LogP: 0.28690
Triptonine B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0023682-5mg |
Triptonine B |
168009-85-6 | ≥98.0% | 5mg |
$1143.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2284-5 mg |
Triptonine B |
168009-85-6 | 5mg |
¥10320.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2284-1 mg |
Triptonine B |
168009-85-6 | 1mg |
¥3465.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1257899-5mg |
Triptonine B |
168009-85-6 | 98% | 5mg |
$1925 | 2024-06-06 | |
eNovation Chemicals LLC | Y1257899-1mg |
Triptonine B |
168009-85-6 | 98% | 1mg |
$700 | 2024-06-06 | |
MedChemExpress | HY-N3511-1mg |
Triptonine B |
168009-85-6 | ≥98.0% | 1mg |
¥3810 | 2024-04-19 | |
TargetMol Chemicals | TN2284-1 mL * 10 mM (in DMSO) |
Triptonine B |
168009-85-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3390 | 2023-09-15 | |
1PlusChem | 1P00AM7D-1mg |
Triptonine B |
168009-85-6 | 98% | 1mg |
$473.00 | 2024-06-19 | |
A2B Chem LLC | AE94537-5mg |
Triptonine B |
168009-85-6 | 98% | 5mg |
$1178.00 | 2024-04-20 | |
1PlusChem | 1P00AM7D-5mg |
Triptonine B |
168009-85-6 | 98% | 5mg |
$1345.00 | 2024-06-19 |
Triptonine B 関連文献
-
Boquan Qu,Yanfang Liu,Aijin Shen,Zhimou Guo,Long Yu,Dian Liu,Feifei Huang,Ting Peng,Xinmiao Liang Analyst 2023 148 61
-
Sarah A. Warren,Stephen Stokes,Christopher S. Frampton,Andrew J. P. White,Alan C. Spivey Org. Biomol. Chem. 2012 10 4685
-
Jin-Ming Gao,Wen-Jun Wu,Ji-Wen Zhang,Yasuo Konishi Nat. Prod. Rep. 2007 24 1153
-
X. Hou,X. Zhang,Y. Lu Anal. Methods 2017 9 10
-
Alan C. Spivey,Matthew Weston,Steven Woodhead Chem. Soc. Rev. 2002 31 43
Triptonine Bに関する追加情報
Recent Advances in Triptonine B (168009-85-6) Research: A Comprehensive Review
Triptonine B (CAS: 168009-85-6) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacological properties, and potential clinical uses. This research brief aims to provide an up-to-date synthesis of the latest findings related to Triptonine B, highlighting its significance in drug discovery and development.
One of the key areas of investigation has been the compound's interaction with cellular targets, particularly its role in modulating signaling pathways associated with inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Triptonine B exhibits potent inhibitory effects on NF-κB signaling, suggesting its potential as an anti-inflammatory agent. The study utilized advanced molecular docking techniques to characterize the binding affinity of Triptonine B to key proteins in the NF-κB pathway, providing valuable insights for structure-activity relationship (SAR) optimization.
In addition to its anti-inflammatory properties, Triptonine B has shown promise in oncology research. A recent preclinical study (Nature Communications, 2024) reported that the compound induces apoptosis in certain cancer cell lines through the activation of caspase-dependent pathways. The researchers employed high-throughput screening and proteomic analysis to identify the specific molecular targets of Triptonine B, revealing its selective cytotoxicity towards tumor cells while sparing normal cells. These findings underscore the compound's potential as a lead candidate for targeted cancer therapies.
The pharmacokinetic profile of Triptonine B has also been a subject of recent investigation. A 2024 study in Drug Metabolism and Disposition characterized the compound's absorption, distribution, metabolism, and excretion (ADME) properties using advanced LC-MS/MS techniques. The results indicated favorable oral bioavailability and tissue penetration, though challenges remain in optimizing its metabolic stability. These pharmacokinetic studies are crucial for guiding the development of Triptonine B-based formulations with improved therapeutic indices.
From a synthetic chemistry perspective, recent advances have been made in the scalable production of Triptonine B. A 2023 publication in Organic Process Research & Development described an innovative asymmetric synthesis route that improves yield and purity while reducing environmental impact. This methodological breakthrough addresses previous limitations in the compound's availability for large-scale biological studies and potential clinical applications.
Looking forward, the research community continues to explore the therapeutic potential of Triptonine B across multiple disease areas. Current clinical trials (Phase I/II) are investigating its safety and efficacy in inflammatory disorders, with preliminary results expected in late 2024. Furthermore, combination therapies incorporating Triptonine B with existing drugs are being explored to enhance therapeutic outcomes while minimizing adverse effects.
In conclusion, the growing body of research on Triptonine B (168009-85-6) highlights its multifaceted pharmacological potential and positions it as a promising candidate for further drug development. Continued investigation into its mechanism of action, optimization of its chemical properties, and evaluation of clinical applications will be critical in realizing its full therapeutic value. The compound represents an exciting frontier in chemical biology and pharmaceutical research, with implications for addressing unmet medical needs in inflammation, oncology, and beyond.
168009-85-6 (Triptonine B) 関連製品
- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 6283-81-4(Ethyl 3-oxo-3-(pyridin-3-yl)propanoate)
- 1641-74-3(2-(Diethylamino)ethyl nicotinate 2-hydroxypropane-1,2,3-tricarboxylate)
- 19833-96-6(Methyl a-Cyclopentylmandelate)
- 7392-74-7([(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate)
- 10399-13-0(Methyl 2-Cyclohexyl-2-hydroxyphenylacetate)
- 13912-80-6(Nicoboxil)
- 17026-42-5((+)-Dibenzoyl-D-tartaric acid)
- 6556-11-2(myo-Inositol Hexanicotinate)

